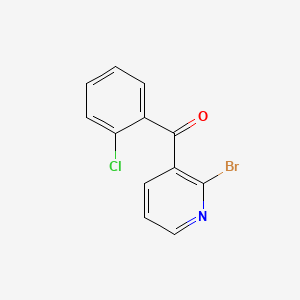

(2-Bromopyridin-3-yl)-(2-chlorophenyl)methanone

Katalognummer B8368354

Molekulargewicht: 296.54 g/mol

InChI-Schlüssel: TWJIMGNLEFJLDH-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07381826B2

Procedure details

Add n-butyllithium (21.7 mL, 34.8 mmol, 1.6 M in hexanes) to a −70° C. solution of diisopropylamine (4.9 mL, 34.8 mmol) in THF (75 mL). Allow the solution to cool back to −70° C., and add 2-bromopyridine (5.0 g, 31.6 mmol) to the solution while maintaining the temperature below −65° C. Rinse contents of vessel that contained 2-bromopyridine with THF (10 mL) and add this solution to the reaction mixture. Stir the resulting solution for 15 min, and then add a solution of 2-chlorobenzaldehyde (3.55 mL, 31.6 mmol) in THF (15 mL) in a single portion. Stir the resulting solution for approximately 5 h at −70° C. Add MeOH (3.0 mL) and remove cooling. Add 3 N HCl (30 mL) to the reaction mixture followed by toluene (25 mL). Separate the layers, and wash the organic layer with H2O (25 mL). Concentrate the organic layer to approximately 2 total volumes. Add toluene (50 mL) and concentrate the solution to approximately 2 total volumes. Add toluene (65 mL) again, and concentrate the solution to approximately 2 total volumes. Add DMSO (18 mL). Add N,N-diisopropylethylamine (14.5 mL, 83.1 mmol) to the resulting solution. In a separate reaction vessel, dissolve sulfur trioxide pyridine complex (11.6 g, 72.7 mmol) in DMSO (50 mL). Add a portion of the sulfur trioxide pyridine complex/DMSO solution (35 mL) to the reaction mixture and stir for 30 min. Add a second portion of the sulfur trioxide pyridine complex/DMSO solution (9 mL) to the reaction mixture and stir for 30 min. Add a third portion of the sulfur trioxide pyridine complex/DMSO solution (9 mL) and stir for 30 min. Add a final portion of the sulfur trioxide pyridine complex/DMSO solution (approximately 9 mL) and stir for 30 min. Add ethyl acetate (50 mL) and 1 N HCl (100 mL). Separate the layers and extract the aqueous layer with ethyl acetate (25 mL). Separate the layers and extract the combined organic layers with H2O (25 mL). Separate the layers and concentrate the organic layer to approximately 2 total volumes. Add isopropanol (50 mL) and concentrate the resulting solution to approximately 2 total volumes. Add isopropanol (50 mL) and concentrate the resulting solution to approximately 2 total volumes. Add isopropanol (5 mL), and then add heptane (40 mL) dropwise. Stir the resulting slurry for 15 min. Cool the slurry to 0° C. and stir for 1 h. Filter the slurry, rinse the filter cake with chilled heptane (20 mL), and dry to afford the title compound as an off-white solid: 1H NMR (500 MHz, CDCl3) δ 8.49 (dd, J=4.9, 2.0 Hz, 1H), 7.78 (dd, J=7.3, 2.0 Hz, 1H), 7.59 (dd, J=7.3, 1.5 Hz, 1H), 7.49-7.36 (m, 4H); 13C NMR (125 MHz, CDCl3) δ 193.8, 152.0, 139.5, 139.1, 137.7, 136.7, 133.6, 133.3, 131.8, 131.2, 127.4, 123.0. LRMS (ES+) calcd for C12H8BrClNO (M+H+) 295.9, found 295.8 m/z.

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[Cl:20][C:21]1[CH:28]=[CH:27][CH:26]=[CH:25][C:22]=1[CH:23]=[O:24].C(N(CC)C(C)C)(C)C.Cl>C1COCC1.CS(C)=O.C(OCC)(=O)C>[Br:13][C:14]1[C:19]([C:23]([C:22]2[CH:25]=[CH:26][CH:27]=[CH:28][C:21]=2[Cl:20])=[O:24])=[CH:18][CH:17]=[CH:16][N:15]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

35 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Seven

|

Name

|

|

|

Quantity

|

21.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

4.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eight

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC=CC=C1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Ten

|

Name

|

|

|

Quantity

|

3.55 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=O)C=CC=C1

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eleven

|

Name

|

|

|

Quantity

|

14.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(C(C)C)CC

|

Step Twelve

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the resulting solution for 15 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature below −65° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Rinse contents of vessel that contained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir the resulting solution for approximately 5 h at −70° C

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Add MeOH (3.0 mL) and remove

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add 3 N HCl (30 mL) to the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

WASH

|

Type

|

WASH

|

|

Details

|

wash the organic layer with H2O (25 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the organic layer to approximately 2 total volumes

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Add toluene (50 mL) and concentrate the solution to approximately 2 total volumes

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Add toluene (65 mL) again, and concentrate the solution to approximately 2 total volumes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a separate reaction vessel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 30 min

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 30 min

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 30 min

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract the aqueous layer with ethyl acetate (25 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract the combined organic layers with H2O (25 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate the organic layer to approximately 2 total volumes

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Add isopropanol (50 mL) and concentrate the resulting solution to approximately 2 total volumes

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Add isopropanol (50 mL) and concentrate the resulting solution to approximately 2 total volumes

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir the resulting slurry for 15 min

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the slurry to 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the slurry

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse the filter cake with chilled heptane (20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=NC=CC=C1C(=O)C1=C(C=CC=C1)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |